molecular formula C21H16N2O3 B3257056 6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one CAS No. 282529-91-3

6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one

Cat. No. B3257056
CAS RN: 282529-91-3
M. Wt: 344.4 g/mol
InChI Key: WHEKXHXYMRSBOW-UHFFFAOYSA-N
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Description

6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one is a chemical compound that is used in various scientific research studies. It is a benzoxazine derivative that has been shown to exhibit various biochemical and physiological effects. The compound has been synthesized using different methods and has been used in various applications.

Mechanism of Action

The mechanism of action of 6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one in lab experiments is its versatility. The compound can be used in various applications and has been shown to exhibit various biochemical and physiological effects. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one. One area of research is the development of new drugs based on the compound. The compound has been shown to exhibit anti-cancer and anti-inflammatory properties, and further research may lead to the development of new drugs for the treatment of these diseases. Another area of research is the investigation of the compound's mechanism of action. Further research may help to elucidate the compound's mode of action and identify new targets for drug development. Additionally, the compound's potential toxicity should be further investigated to determine its safety for use in humans.

Scientific Research Applications

6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one has been used in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been used in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and infections.

properties

IUPAC Name

6-methyl-2-(4-phenoxyanilino)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-14-7-12-19-18(13-14)20(24)26-21(23-19)22-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEKXHXYMRSBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-methylbenzoic acid (172 mg, 1.10 mmol) in THF (1 ml) was treated with 4-phenoxyphenyl isocyanate (241 mg, 1.10 mmol). The mixture was kept at room temperature for 24 h, during which time the solvent was allowed to evaporate to leave a pale brown solid. This was dissolved in DMF (5 ml) and added to a suspension of PS-EDC (0.8 mmol g−1, 2.8 g) in DMF (20 ml). The resulting mixture was agitated at room temperature for 18 h, after which the resin was filtered off and washed with DMF (2×5 ml). The filtrate and washings were combined and evaporated under reduced pressure. Flash column chromatography over silica (20% ethyl acetate in hexane as eluent) afforded the required compound as an off-white solid (153 mg, 40%); δH (400 MHz, DMSO-d6) 2.36 (3H, s, CH3), 6.96 (2H, d, J8, Ph), 7.04 (1H, d, J8, Ph), 7.09 (1H, t, J8, Ph), 7.26 (1H, d, J8, Ph), 7.34-7.38 (2H, m, Ph), 7.55-7.56 (1H, m, Ph), 7.76-7.78 (4H, m, Ph); m/z (ES+) 345 (MH+).
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
241 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.